6-(3-Methoxyphenyl)pyridazin-3-amine
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Overview
Description
6-(3-Methoxyphenyl)pyridazin-3-amine is an aromatic N-heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenyl group at the 6-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(3-Methoxyphenyl)pyridazin-3-amine involves the aza-Diels-Alder reaction. This reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions yields 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility . The reaction conditions are simple, metal-free, and neutral, making it an efficient synthetic route.
Industrial Production Methods
Industrial production of this compound can be achieved through the Friedel-Crafts reaction of guaiacol and succinic anhydride, followed by further treatment with bio-based epichlorohydrin to prepare the epoxy resin precursor . This method leverages biomass-derived starting materials, making it a sustainable approach to producing this compound.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine compounds with different functional groups.
Scientific Research Applications
6-(3-Methoxyphenyl)pyridazin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA-A receptor antagonist, it binds to the GABA-A receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with multiple biological targets, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine: Another pyridazine derivative with similar structural features.
Pyridazinone derivatives: Compounds like pyridazin-3(2H)-one, which share the pyridazine core structure.
Uniqueness
6-(3-Methoxyphenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the amine group at the 3-position of the pyridazine ring contribute to its unique reactivity and pharmacological profile.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
JGYJYDZOSNSCQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
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